3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Overview
Description
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring substituted with a 3-fluorobenzyl group and a methoxy group.
Preparation Methods
The synthesis of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine typically involves several steps. One common method includes the reaction of piperidine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-fluorobenzylpiperidine, which is then reacted with methanol in the presence of a catalyst to form the final product .
Chemical Reactions Analysis
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields amines.
Scientific Research Applications
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving receptor binding and enzyme inhibition, helping to elucidate the mechanisms of various biological processes.
Medicine: Research involving this compound includes the development of new therapeutic agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance binding affinity to certain receptors, while the piperidine ring can interact with enzyme active sites. These interactions can modulate biological pathways, leading to various effects depending on the specific target .
Comparison with Similar Compounds
Similar compounds to 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine include:
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine: This compound has a similar structure but with the fluorine atom in the 2-position instead of the 3-position.
3-{[(4-Fluorobenzyl)oxy]methyl}piperidine: Another similar compound with the fluorine atom in the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxymethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12/h1,3,5,7,12,15H,2,4,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUVDOWETJOQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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